N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that features both indole and benzotriazine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The benzotriazine ring is also significant in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a benzotriazine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between the amine group of the indole derivative and the carboxylic acid group of the benzotriazine derivative .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: The benzotriazine ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives, while reduction of the benzotriazine ring may yield amine derivatives.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological activities.
Industry: Used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. The benzotriazine ring can interact with enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to the combination of the indole and benzotriazine rings, which may provide synergistic effects in its biological activities. This dual functionality makes it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C20H18ClN5O2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C20H18ClN5O2/c21-15-6-5-14-7-10-25(18(14)13-15)12-9-22-19(27)8-11-26-20(28)16-3-1-2-4-17(16)23-24-26/h1-7,10,13H,8-9,11-12H2,(H,22,27) |
InChI Key |
JLEPZFAYSWINQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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